MC-Val-Cit-PAB-Auristatin E

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C68H108N11O13+ |

|---|---|

分子量 |

1287.6 g/mol |

IUPAC 名称 |

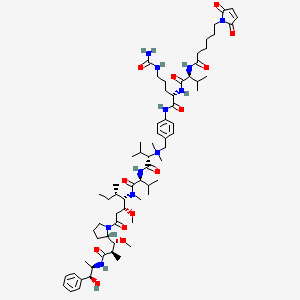

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |

InChI |

InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1 |

InChI 键 |

ULBSEZSVDXRNQN-UIMDRQLBSA-O |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-Auristatin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-Auristatin E system. This system represents a sophisticated approach to targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of Auristatin E. Here, we delve into the molecular intricacies of each component, the sequence of events leading to cancer cell death, and the experimental methodologies used to characterize this powerful therapeutic platform.

Core Principle: Targeted Cytotoxin Delivery

The fundamental principle of an this compound ADC is the selective delivery of the highly potent microtubule inhibitor, monomethyl auristatin E (MMAE), to cancer cells.[1][2][3] This is achieved by conjugating MMAE to a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen on the cancer cell surface. The linker system, comprising a maleimidocaproyl (MC) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, is engineered to be stable in systemic circulation but to release the cytotoxic payload upon internalization into the target cancer cell.[4][5][6][7][8][9]

The Step-by-Step Mechanism of Action

The journey of the ADC from administration to the induction of apoptosis in a cancer cell is a multi-step process, illustrated in the signaling pathway below.

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[10]

-

Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome, particularly Cathepsin B, are crucial for the next step.[4][10] Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.[4][5][6][9][11]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide by Cathepsin B generates an unstable p-aminobenzyl alcohol derivative. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, a process known as self-immolation. This cascade results in the release of the unmodified, fully active MMAE payload, along with carbon dioxide and an aromatic byproduct.[4][12]

-

Cytotoxic Mechanism of Auristatin E: Once released into the cytoplasm, MMAE exerts its potent anti-mitotic effect. It binds to tubulin, a key protein component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division.[1][2][13] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[13][14]

Data Presentation: In Vitro Potency

The in vitro potency of ADCs utilizing the MC-Val-Cit-PAB-MMAE linker system is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values from published studies.

Table 1: In Vitro Cytotoxicity of Brentuximab Vedotin (anti-CD30-MC-Val-Cit-PAB-MMAE)

| Cell Line | Cancer Type | CD30 Expression | IC50 (nM) |

| L-428 | Hodgkin Lymphoma | Positive | ~0.01 - 0.1 |

| Karpas 299 | Anaplastic Large Cell Lymphoma | Positive | ~0.01 - 0.1 |

| CD30-Negative Cell Lines | Various | Negative | > 6.7 |

Source: Adapted from preclinical data for Adcetris®.[4]

Table 2: In Vitro Cytotoxicity of an Anti-CD22-MC-Val-Cit-PAB-MMAE ADC

| Cell Line | Cancer Type | CD22 Expression | IC50 (ng/mL) |

| Reh | Precursor B-cell ALL | Positive | 143.3 |

| JM1 | Precursor B-cell Lymphoma/Leukemia | Positive | 211.0 |

| Jurkat | T-cell ALL | Negative | No cytotoxicity observed |

| DoHH2 | Non-Hodgkin Lymphoma | Positive | 20 |

| Granta 519 | Non-Hodgkin Lymphoma | Positive | 284 |

Source: Adapted from preclinical studies of anti-CD22 ADCs.[14][15]

Table 3: In Vitro Cytotoxicity of a Trastuzumab-MC-Val-Cit-PAB-MMAE ADC

| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) |

| NCI-N87 | Gastric Cancer | Positive | 95.3 |

| BGC-823 | Gastric Cancer | Negative | No significant inhibition |

Source: Adapted from a preclinical study of an anti-HER2 ADC.[16]

Experimental Protocols

The characterization of an this compound ADC relies on a suite of well-defined in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of the ADC in target and non-target cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of MMAE release from the ADC in the presence of Cathepsin B.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC with an assay buffer (pH 5.0-6.0 with DTT to mimic the lysosomal environment).

-

Enzyme Addition: Initiate the reaction by adding activated human Cathepsin B.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a strong acid).

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and free MMAE.

-

Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate.

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the released MMAE to kill neighboring antigen-negative cells.

Methodology:

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

-

ADC Treatment: Treat the co-culture with the ADC.

-

Incubation: Incubate the plate for 72-96 hours.

-

Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled antigen-negative cells.

-

Data Analysis: A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[1][10][13]

Conclusion

The this compound drug-linker system represents a highly refined and effective platform for the development of antibody-drug conjugates. Its mechanism of action, characterized by high stability in circulation, specific enzymatic cleavage within the target cell's lysosome, and a self-immolative release of the potent cytotoxic agent MMAE, provides a robust framework for creating targeted cancer therapies. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued advancement and optimization of this promising class of therapeutics.

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of MC-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-MMAE, represents a cornerstone in the targeted therapy of cancer. This complex molecule combines the potent cytotoxic agent Monomethyl Auristatin E (MMAE) with a sophisticated linker system designed for conditional release within the tumor microenvironment. The linker, composed of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, ensures stability in circulation and selective payload delivery. This guide provides a comprehensive overview of the synthesis pathway of MC-Val-Cit-PAB-MMAE, detailing the necessary experimental protocols and quantitative data to aid researchers in its production and application.

Synthesis Pathway Overview

The synthesis of MC-Val-Cit-PAB-MMAE is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the protected dipeptide-spacer unit (Fmoc-Val-Cit-PAB-OH): This stage involves the coupling of the dipeptide Fmoc-Val-Cit-OH with p-aminobenzyl alcohol (PAB-OH).

-

Activation of the spacer and conjugation to MMAE: The hydroxyl group of the PAB spacer is activated, typically as a p-nitrophenyl (PNP) carbonate, to facilitate the subsequent carbamate linkage with the N-terminus of MMAE. This is followed by the removal of the Fmoc protecting group.

-

Introduction of the maleimide (B117702) group: The final step involves the attachment of the maleimidocaproyl (MC) group to the N-terminus of the Val-Cit-PAB-MMAE construct, rendering it ready for conjugation to the thiol groups of a monoclonal antibody.

The overall synthetic workflow is depicted below:

Experimental Protocols

Stage 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the coupling of Fmoc-Val-Cit-OH to p-aminobenzyl alcohol using HATU as the coupling reagent.[1]

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Fmoc-Val-Cit-OH (1 equivalent) and HATU (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation of the carboxylic acid.

-

In a separate flask, dissolve p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.

-

Add the solution of p-aminobenzyl alcohol to the activated Fmoc-Val-Cit-OH solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, the crude product can be purified by flash chromatography on silica (B1680970) gel or preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

Stage 2: Synthesis of H₂N-Val-Cit-PAB-MMAE

This stage involves the activation of the hydroxyl group of Fmoc-Val-Cit-PAB-OH, coupling to MMAE, and subsequent Fmoc deprotection.

2.1. Synthesis of Fmoc-Val-Cit-PAB-PNP [2]

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB-OH (1.3 g, 2.16 mmol) in 6 mL of anhydrous DMF.

-

Add bis(4-nitrophenyl) carbonate (1.32 g, 4.34 mmol).

-

Add DIPEA (0.75 mL, 4.35 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction, add diethyl ether (120 mL) to precipitate the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PAB-PNP as a solid.

2.2. Synthesis of Fmoc-Val-Cit-PAB-MMAE [3]

Materials:

-

Fmoc-Val-Cit-PAB-PNP

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Fmoc-VC-PAB-PNP (64 mg, 84 µmol, 1.1 eq.), MMAE (56 mg, 76 µmol, 1.0 eq.), and HOBt (10 mg, 1.0 equivalents) in anhydrous DMF (2 mL) and dry pyridine (0.5 mL).[3]

-

Stir the solution at room temperature.

-

Monitor the progress of the reaction with HPLC.

-

After completion of the reaction, purify the crude product by semi-preparative HPLC.

-

Lyophilization of the pure fractions will result in the desired product as a pale yellow solid.[3]

2.3. Synthesis of H₂N-Val-Cit-PAB-MMAE [3]

Materials:

-

Fmoc-Val-Cit-PAB-MMAE

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a 5 mL round bottom flask, add Fmoc-VC-PAB-MMAE (45 mg, 33.4 µmol, 1 eq.).[3]

-

Add a solution of piperidine (66 µL, 668 µmol, 20 eq.) in DMF (0.5 mL).[3]

-

Stir the solution at room temperature for 20 minutes.

-

After completion of the reaction, purify the crude product by reverse-phase preparative-HPLC.

-

Lyophilization will result in the desired product as a white solid.[3]

Stage 3: Synthesis of MC-Val-Cit-PAB-MMAE

This protocol describes the final step of coupling the maleimidocaproyl group to the deprotected linker-payload construct.

Materials:

-

H₂N-Val-Cit-PAB-MMAE

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve H₂N-Val-Cit-PAB-MMAE (1 equivalent) in anhydrous DMF.

-

Add DIPEA (1.5 equivalents) to the solution.

-

Add a solution of MC-OSu (1.2 equivalents) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative reverse-phase HPLC to yield the final product, MC-Val-Cit-PAB-MMAE.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key steps in the synthesis of MC-Val-Cit-PAB-MMAE.

Table 1: Synthesis of Intermediates

| Step | Product | Coupling/Activating Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Fmoc-Val-Cit-PAB-OH | EEDQ | 98 | - | [4] |

| 1 | Fmoc-Val-Cit-PAB-OH | HATU/DIPEA | 85-95 | - | [2] |

| 2.1 | Fmoc-Val-Cit-PAB-PNP | bis(4-nitrophenyl) carbonate/DIPEA | 89 | - | [2] |

| 2.2 | Fmoc-Val-Cit-PAB-MMAE | Fmoc-VC-PAB-PNP/HOBt/Pyridine | 78 | >95 (HPLC) | [3] |

| 2.3 | H₂N-Val-Cit-PAB-MMAE | Piperidine | 70.7 | >95 (HPLC) | [3] |

Table 2: Final Product Synthesis

| Step | Product | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| 3 | MC-Val-Cit-PAB-MMAE | MC-OSu/DIPEA | 65 | >98 (HPLC) | [5] |

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed.

Logical Relationships in Synthesis

The synthesis of MC-Val-Cit-PAB-MMAE follows a logical progression of protection, activation, coupling, and deprotection steps, which are common in peptide and conjugate chemistry.

Conclusion

The synthesis of MC-Val-Cit-PAB-MMAE is a well-established but intricate process that requires careful control over reaction conditions and purification methods to achieve high yields and purity. This guide provides a detailed framework for researchers to understand and implement the synthesis of this critical ADC payload. The provided protocols, quantitative data, and logical diagrams serve as a valuable resource for the development and production of next-generation antibody-drug conjugates.

References

The Lynchpin of Efficacy: A Technical Guide to the PAB Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event, typically enzymatic cleavage, has been pivotal in the development of clinically successful ADCs. This technical guide provides an in-depth exploration of the PAB spacer's core role, mechanism of action, and the experimental methodologies used for its evaluation, tailored for professionals in the field of drug development.

The Critical Role of the PAB Spacer in ADC Design

In the intricate architecture of an ADC, the linker system dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. The PAB spacer is a key component of many cleavable linkers, most notably in conjunction with a dipeptide sequence like valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases such as cathepsin B.

The primary function of the PAB spacer is to ensure that the highly potent cytotoxic payload is released in its native, unmodified form. This is crucial, as any residual linker fragments attached to the drug could impede its pharmacological activity. The PAB moiety's ability to undergo a spontaneous 1,6-elimination reaction after the cleavage of the adjacent peptide bond makes it an ideal self-immolative unit.

Mechanism of Action: A Cascade of Reactions

The release of the payload from a PAB-containing ADC is a well-orchestrated, multi-step process that occurs within the target cancer cell.

-

Internalization and Trafficking: Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker. In the case of a Val-Cit-PAB linker, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB group.

-

Self-Immolation: This enzymatic cleavage is the triggering event for the spontaneous self-immolation of the PAB spacer. The cleavage unmasks an electron-donating amino group, which initiates a cascade of electronic rearrangements.

-

Payload Release: This electronic cascade leads to a 1,6-elimination reaction, resulting in the release of the unmodified payload, carbon dioxide, and a benign byproduct.

Quantitative Data on PAB Spacer Performance

The stability of the ADC in plasma and the rate of payload release are critical parameters that influence its therapeutic index. While a comprehensive comparative dataset is challenging to compile due to variations in experimental conditions across studies, the following table summarizes key quantitative findings related to PAB-containing ADCs.

| Parameter | ADC/Linker-Payload | Value | Species/Conditions | Reference |

| Plasma Stability (Half-life) | Trastuzumab-vc-MMAE | 12 days | Human | [1] |

| Enfortumab vedotin (Nectin-4 ADC with MC-Val-Cit-PAB-MMAE) | 3.4 days | Human | [1] | |

| Silyl ether linker-MMAE | >7 days | Human Plasma | [2] | |

| Hydrazone linker | ~2 days | Human and Mouse Plasma | [2][] | |

| Carbonate linker | 36 hours | Human and Mouse Plasma | [2][] | |

| Sulfatase-cleavable linker | >7 days | Mouse Plasma | [2] | |

| Enzymatic Cleavage (Half-life) | Sulfatase-cleavable linker | 24 min | Sulfatase enzymes | [2] |

| Payload Release | KGP474 (PABC/DMED spacer with KGP18 payload) | 22% release after 90 min | Cathepsin B | [4] |

Note: Direct comparison of half-lives can be influenced by the antibody, payload, and conjugation method.

Factors influencing the rate of payload release include:

-

The Dipeptide Sequence: While Val-Cit is the most common, other sequences like Val-Ala are also used. Val-Ala has been shown to have lower hydrophobicity and reduced aggregation potential.[5]

-

The Nature of the Payload: The electronic properties of the payload can affect the rate of the 1,6-elimination. Electron-withdrawing groups on a phenolic payload can accelerate the immolation process.

-

Linker Modification: Introduction of hydrophilic moieties, such as glutamic acid, to the linker can enhance stability in mouse plasma without significantly impairing cathepsin B-mediated cleavage.[6]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs incorporating PAB self-immolative spacers.

Synthesis of a Val-Cit-PAB Drug-Linker

This protocol outlines the synthesis of a common drug-linker, Fmoc-Val-Cit-PAB-MMAE.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Reverse-phase HPLC for purification

Procedure:

-

Coupling of MMAE to Val-Cit-PAB:

-

Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in DMF.

-

Add coupling reagents such as HATU and HOBt, followed by DIPEA.

-

Stir the reaction at room temperature and monitor by HPLC.

-

Upon completion, purify the product by reverse-phase HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine to remove the Fmoc protecting group.

-

Monitor the reaction by HPLC.

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

-

ADC Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP)

-

Drug-linker with a maleimide (B117702) group (e.g., MC-Val-Cit-PAB-MMAE)

-

Reaction buffer (e.g., PBS with EDTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of TCEP in the reaction buffer to reduce interchain disulfide bonds.

-

-

Conjugation:

-

Add the maleimide-functionalized drug-linker to the reduced antibody solution.

-

Incubate the reaction mixture to allow for the formation of a stable thioether bond.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, monitoring for premature payload release.

Materials:

-

ADC

-

Human plasma

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the ADC in human plasma at a defined concentration at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

-

-

Sample Preparation:

-

At each time point, precipitate plasma proteins (e.g., with acetonitrile).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Calculate the half-life of the ADC in plasma.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against target cancer cell lines.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC and control antibody

-

MTT reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

ADC Treatment:

-

Treat the cells with serial dilutions of the ADC and control antibody.

-

Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation in viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Visualizing Key Processes

Conclusion

The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective tool in the ADC developer's arsenal. Its ability to facilitate the traceless release of cytotoxic payloads is fundamental to the efficacy of many leading ADC therapies. A thorough understanding of its mechanism, coupled with rigorous experimental evaluation of stability and potency, is paramount for the successful design and development of next-generation antibody-drug conjugates. This guide provides a foundational framework for researchers and scientists to navigate the complexities of PAB spacer chemistry and its application in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]

- 5. benchchem.com [benchchem.com]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Val-Cit Linker Cleavage by Cathepsin B in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the cleavage of the valine-citrulline (Val-Cit) linker by the lysosomal protease cathepsin B. This process is a critical drug release mechanism for numerous antibody-drug conjugates (ADCs) and a cornerstone of modern targeted cancer therapy.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells. This targeting is achieved by conjugating a highly toxic payload to a monoclonal antibody that recognizes a tumor-associated antigen. The linker connecting the antibody and the payload is a crucial component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1]

Protease-cleavable linkers, such as the Val-Cit dipeptide, are designed to be stable in the systemic circulation but are susceptible to enzymatic cleavage within the lysosomal compartment of cancer cells.[1] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.[2]

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B is a cysteine protease predominantly found in the lysosomes, the primary degradative organelles within a cell.[1] It plays a crucial role in protein turnover and is often overexpressed in various tumor types.[] The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for cathepsin B activity.[1]

The Val-Cit linker is a dipeptide composed of valine and citrulline. This specific sequence is recognized as a substrate by cathepsin B.[] To facilitate efficient and traceless drug release, the Val-Cit dipeptide is often coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[]

Mechanism of Val-Cit Linker Cleavage and Payload Release

The release of the cytotoxic payload from a Val-Cit-PABC-linked ADC is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

-

Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the surface of the cancer cell and is internalized into an endosome.[1]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[4]

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between citrulline and the PABC spacer.[5]

-

Self-Immolation: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer.[5] This electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and a remnant of the spacer.[5]

Quantitative Data on Dipeptide Linker Cleavage by Cathepsin B

Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published.[2] However, comparative studies using model substrates provide valuable insights into the cleavage efficiency of different dipeptide linkers by cathepsin B.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B, L, S, F | Considered the benchmark for efficient cleavage and stability.[2] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Lower hydrophobicity, which can reduce ADC aggregation.[5] |

| Phe-Lys | ~30-fold faster than Val-Cit (with isolated enzyme) | Cathepsin B | Cleavage rates were similar to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[2] |

It is important to note that while the Val-Cit linker was initially designed for cathepsin B-mediated cleavage, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to its cleavage.[2] This enzymatic redundancy can be advantageous in overcoming potential resistance mechanisms in tumor cells.[2]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to quantify the release of a payload from a Val-Cit linker-containing ADC in the presence of purified cathepsin B.

Objective: To determine the rate of drug release from an ADC.

Materials:

-

Purified ADC with a Val-Cit linker

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching Solution (e.g., 10% formic acid in acetonitrile)

-

HPLC system with a suitable column and detector for the payload

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 10 µM).

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).[2]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and enzyme. Collect the supernatant containing the released payload.

-

HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to separate the released payload.

-

Quantification: Determine the concentration of the released payload by integrating the peak area and comparing it to a standard curve of the free drug. Plot the concentration of the released payload against time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening the susceptibility of different linker sequences to cleavage.

Principle: A model dipeptide linker (e.g., Val-Cit) is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched when part of the amide bond. Upon enzymatic cleavage, the free AMC is released and becomes highly fluorescent. The increase in fluorescence over time is directly proportional to the rate of cleavage.[1]

Materials:

-

Peptide-AMC substrate (e.g., Ac-Val-Cit-PABC-AMC)

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Substrate Solution: Prepare a solution of the peptide-AMC substrate in the assay buffer.

-

Plate Setup: Add the substrate solution to the wells of the 96-well microplate.

-

Initiate Reaction: Initiate the reaction by adding activated cathepsin B to each well.

-

Incubation and Measurement: Incubate the plate in a fluorescence plate reader at 37°C. Measure the fluorescence kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Determine the rate of cleavage from the slope of the fluorescence versus time plot.

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker is a well-established and effective strategy for achieving tumor-specific drug release from ADCs. A thorough understanding of the underlying mechanism, cleavage kinetics, and appropriate experimental methodologies is essential for the successful design and development of next-generation antibody-drug conjugates. This guide provides a foundational framework for researchers and scientists working in this dynamic field.

References

An In-depth Technical Guide to the Physicochemical Properties of the MC-Val-Cit-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl (MC-Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). As a cleavable linker system, it is engineered to remain stable in systemic circulation and selectively release its cytotoxic payload within the target cancer cells. This targeted release is primarily achieved through enzymatic cleavage by proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. The subsequent self-immolative cascade of the PAB spacer ensures the efficient liberation of the unmodified active drug.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of the MC-Val-Cit-PAB linker, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing fundamental mechanisms to aid researchers in the field of drug development.

Core Physicochemical Properties

The MC-Val-Cit-PAB linker is a multifaceted molecule with distinct functional domains that dictate its behavior both in vitro and in vivo. Its properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₄₀N₆O₇ | [2] |

| Molecular Weight | 572.65 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), DCM, and DMF.[2][3][4][5] Limited aqueous solubility. Formulation in co-solvents such as PEG300, Tween-80, and saline can achieve concentrations of ≥ 5.5 mg/mL.[2] | |

| Storage Conditions | Store at -20°C for long-term stability.[2][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] | |

| Hydrophobicity | The Val-Cit-PAB moiety is considered relatively hydrophobic, which can contribute to the aggregation of ADCs, particularly at higher drug-to-antibody ratios.[6][7] |

Chemical Structure and Cleavage Mechanism

The MC-Val-Cit-PAB linker is comprised of three key components: the maleimidocaproyl (MC) group for antibody conjugation, the Val-Cit dipeptide as the enzymatic cleavage site, and the para-aminobenzyl (PAB) self-immolative spacer.

Caption: Structural components of the MC-Val-Cit-PAB linker.

The mechanism of drug release is initiated upon internalization of the ADC into the target cell's lysosome.

Caption: Intracellular cleavage pathway of the MC-Val-Cit-PAB linker.

Stability Profile

The stability of the MC-Val-Cit-PAB linker is a critical determinant of an ADC's therapeutic index. An ideal linker remains intact in the systemic circulation to prevent premature drug release and off-target toxicity.

| Condition | Stability | Reference(s) |

| Human Plasma | Generally exhibits high stability with a projected half-life of over 230 days in some studies.[8] | |

| Rodent Plasma | Demonstrates significant instability in mouse plasma due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[8][9] This is a crucial consideration for the preclinical evaluation of ADCs in rodent models. | |

| pH Stability | The peptide bond is generally stable at physiological pH (7.4), with cleavage being primarily enzyme-dependent.[6] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the activity of cathepsin B, the primary cleaving enzyme.[6] | |

| Off-Target Cleavage | Susceptible to premature cleavage by other proteases, such as human neutrophil elastase.[6] Modifications to the linker, such as the addition of a glutamic acid residue (Glu-Val-Cit), have been shown to enhance stability against off-target cleavage.[6] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the physicochemical properties of the MC-Val-Cit-PAB linker. Below are generalized protocols for key experiments.

Plasma Stability Assay

This assay evaluates the stability of the linker within a biological matrix, simulating its journey through the bloodstream.

Caption: Experimental workflow for a plasma stability assay.

Methodology:

-

Preparation: An ADC containing the MC-Val-Cit-PAB linker is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C. A buffer control should be included to assess the inherent stability of the ADC.[9]

-

Time Points: Aliquots are collected at various time points over a period of several days (e.g., Day 0, 1, 2, 3, 5, 7).[9]

-

Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture methods, such as Protein A magnetic beads.[9][10]

-

Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates premature deconjugation. The supernatant can also be analyzed to quantify the amount of released payload.[9][10][11][12]

Enzymatic Cleavage Assay

This assay is designed to evaluate the susceptibility of the Val-Cit dipeptide to cleavage by its target enzyme, Cathepsin B.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the linker-drug conjugate in an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[6][13]

-

Reaction Initiation: Initiate the reaction by adding recombinant human Cathepsin B.[6][13]

-

Time Points and Quenching: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quench solution, such as acetonitrile (B52724) containing an internal standard, or a protease inhibitor.[6][13]

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the decrease in the substrate (linker-drug conjugate) and the increase in the cleavage product over time.[13]

Conclusion

The MC-Val-Cit-PAB linker represents a well-established and highly effective platform for the targeted delivery of cytotoxic agents in the form of ADCs. Its physicochemical properties, particularly its high stability in human plasma and its specific cleavage by lysosomal proteases, contribute to its clinical success. However, a thorough understanding of its characteristics, including its hydrophobicity and species-specific plasma instability, is crucial for the rational design and preclinical evaluation of novel ADC candidates. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this important linker and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 8. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. benchchem.com [benchchem.com]

Structural Analysis of Auristatin E Derivatives: A Technical Guide

Auristatin E and its synthetic derivatives represent a class of exceptionally potent antimitotic agents, forming the cytotoxic payload in numerous antibody-drug conjugates (ADCs) that have revolutionized targeted cancer therapy.[1][2] Derived from the natural marine product dolastatin 10, these peptide-based compounds exhibit cytotoxicity at sub-nanomolar concentrations, making them too toxic for systemic administration as standalone agents.[1][3] However, when conjugated to a monoclonal antibody targeting a tumor-specific antigen, they can be delivered with high precision to cancer cells, maximizing efficacy while minimizing off-target toxicity.[1] This guide provides an in-depth examination of the structural features of key auristatin derivatives, their mechanism of action, structure-activity relationships, and the experimental protocols used for their analysis.

Core Structure and Key Derivatives

Auristatins are synthetic analogs of dolastatin 10.[3] The core structure is a pentapeptide, with two of the most clinically relevant derivatives being Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[1]

-

Monomethyl Auristatin E (MMAE): Comprises four amino acids—monomethylvaline (MeVal), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal norephedrine (B3415761) group.[4] MMAE is cell-permeable, which allows it to exert a "bystander effect," killing adjacent antigen-negative tumor cells after being released from the target cell.[1]

-

Monomethyl Auristatin F (MMAF): Structurally similar to MMAE, but the C-terminal norephedrine is replaced by a phenylalanine (Phe) residue.[3][4] This substitution introduces a charged carboxyl group at physiological pH, making MMAF less permeable to cell membranes and largely restricting its cytotoxic activity to the targeted cancer cell.[1][3]

The structure of these molecules is often discussed in terms of five subunits, P1 through P5, which provides a framework for structure-activity relationship (SAR) studies.[5] Modifications to the N-terminal (P1) and C-terminal (P5) subunits have been a primary focus of research to modulate activity and physicochemical properties.[5][6]

Mechanism of Action: Tubulin Inhibition

The primary mechanism of action for auristatin derivatives is the potent inhibition of tubulin polymerization.[1] By binding to tubulin dimers at the vinca (B1221190) domain, they disrupt the formation and dynamics of microtubules, which are critical for forming the mitotic spindle during cell division.[3][4] This interference leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. DSpace [helda.helsinki.fi]

- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 6. Auristatins - Creative Biolabs [creativebiolabs.net]

The Genesis and Advancement of Vedotin-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedotin-based antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapeutics, exemplifying the "magic bullet" concept by selectively delivering a potent cytotoxic agent to tumor cells. This in-depth technical guide explores the discovery and development of vedotin-based ADCs, focusing on their core components, mechanism of action, and the evolution of this platform. Detailed experimental protocols for key assays, quantitative data from pivotal clinical trials, and visual representations of signaling pathways and experimental workflows are provided to offer a comprehensive resource for professionals in the field of drug development.

Introduction: The Vedotin Platform

The vedotin platform, developed by Seagen (formerly Seattle Genetics), is centered around the highly potent synthetic antineoplastic agent, monomethyl auristatin E (MMAE).[1][2] MMAE, a derivative of the natural dolastatins, is a powerful inhibitor of cell division that is too toxic for systemic administration as a standalone drug.[1][3] The vedotin platform overcomes this limitation by conjugating MMAE to a monoclonal antibody (mAb) that targets a tumor-associated antigen. This conjugation is achieved through a stable, protease-cleavable linker, ensuring that the cytotoxic payload is released preferentially within the cancer cell, thereby minimizing off-target toxicity.[1][4]

The core components of a vedotin-based ADC are:

-

A Monoclonal Antibody (mAb): Provides specificity by binding to a target antigen highly expressed on the surface of cancer cells.[5]

-

The Linker: A valine-citrulline (vc) dipeptide linker that is stable in the bloodstream but is cleaved by lysosomal proteases, such as cathepsin B, which are highly active inside tumor cells.[4][6][7]

-

The Payload: Monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1][2][8]

This guide will delve into the intricacies of each component, the mechanism of action, and the development of key approved vedotin-based ADCs.

Mechanism of Action of Vedotin-Based ADCs

The therapeutic effect of vedotin-based ADCs is a multi-step process that begins with the ADC binding to its target antigen on the cancer cell surface and culminates in apoptotic cell death.

-

Binding and Internalization: The mAb component of the ADC specifically binds to the target antigen on the tumor cell surface.[3]

-

Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome.[3][5]

-

Linker Cleavage and Payload Release: Within the acidic environment of the lysosome, cathepsin B and other proteases cleave the valine-citrulline linker, releasing free MMAE into the cytoplasm.[1][9]

-

Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2][10] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (e.g., caspase-3), leading to programmed cell death.[3][10]

-

Bystander Effect: The released MMAE is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells.[3] This "bystander effect" is a crucial aspect of the efficacy of vedotin-based ADCs in treating heterogeneous tumors.

dot digraph "Vedotin-based ADC Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Vedotin-Based ADCs"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes ADC [label="Vedotin-based\nADC", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetCell [label="Target Cancer Cell\n(Antigen-Positive)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, width=2, height=1.5]; Receptor [label="Target\nAntigen", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse, margin=0.1]; Internalization [label="Internalization\n(Endocytosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMAE [label="Free MMAE", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; Tubulin [label="Tubulin\nPolymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; MicrotubuleDisruption [label="Microtubule\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Cell Cycle\nArrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; BystanderCell [label="Neighboring Cancer Cell\n(Antigen-Negative)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, width=2, height=1.5]; BystanderEffect [label="Bystander\nKilling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ADC -> Receptor [label="1. Binding"]; Receptor -> Internalization [label="2. Internalization"]; Internalization -> Lysosome [label="3. Trafficking"]; Lysosome -> MMAE [label="4. Linker Cleavage\n& Payload Release"]; MMAE -> Tubulin [label="5. Inhibition"]; Tubulin -> MicrotubuleDisruption; MicrotubuleDisruption -> CellCycleArrest; CellCycleArrest -> Apoptosis [label="6. Induction"]; MMAE -> BystanderCell [label="7. Diffusion\n(Bystander Effect)", style=dashed, color="#34A853"]; BystanderCell -> BystanderEffect;

// Positioning {rank=same; ADC; TargetCell} {rank=same; Internalization; Lysosome} {rank=same; MMAE; Tubulin} {rank=same; MicrotubuleDisruption; CellCycleArrest; BystanderCell} {rank=same; Apoptosis; BystanderEffect} } .dot Caption: General mechanism of action of vedotin-based ADCs.

Key Approved Vedotin-Based ADCs: A Timeline and Clinical Data

The vedotin platform has led to the successful development and approval of several impactful ADCs for the treatment of various hematological and solid tumors.

Timeline of Key Vedotin-Based ADC Approvals:

-

2011: Brentuximab vedotin (ADCETRIS®) receives FDA approval for Hodgkin lymphoma and systemic anaplastic large cell lymphoma.[11][12][13]

-

2019: Enfortumab vedotin (PADCEV®) is granted accelerated FDA approval for locally advanced or metastatic urothelial cancer.[12][14][15]

-

2019: Polatuzumab vedotin-piiq (POLIVY®), another vedotin-based ADC, is approved for diffuse large B-cell lymphoma.[12][16]

-

2021: Tisotumab vedotin-tftv (TIVDAK®) receives accelerated FDA approval for recurrent or metastatic cervical cancer.[17][18][19]

Brentuximab Vedotin (ADCETRIS®)

Brentuximab vedotin targets the CD30 receptor, which is highly expressed in classical Hodgkin lymphoma (cHL) and systemic anaplastic large cell lymphoma (sALCL).[4][20]

| Pivotal Trial Data: Brentuximab Vedotin in Relapsed/Refractory cHL | |

| Metric | Value |

| Overall Response Rate (ORR) | 75%[5][21] |

| Complete Response (CR) Rate | 34%[21] |

| Median Duration of Response | 6.7 months |

| Most Common Adverse Events (≥20%) | |

| Peripheral Neuropathy | 56% |

| Fatigue | 49% |

| Nausea | 42% |

| Diarrhea | 36% |

| Neutropenia | 22%[21] |

Enfortumab Vedotin (PADCEV®)

Enfortumab vedotin targets Nectin-4, a cell adhesion molecule overexpressed in urothelial carcinoma.[14][15][22]

| Pivotal Trial Data: Enfortumab Vedotin in Previously Treated Locally Advanced or Metastatic Urothelial Cancer | |

| Metric | Value |

| Overall Response Rate (ORR) | 44%[15] |

| Complete Response (CR) Rate | 12%[15] |

| Median Duration of Response | 7.6 months[15] |

| Most Common Adverse Events (≥20%) | |

| Fatigue | 50% |

| Peripheral Neuropathy | 50% |

| Decreased Appetite | 45% |

| Rash | 44% |

| Alopecia | 40% |

| Nausea | 38% |

Tisotumab Vedotin (TIVDAK®)

Tisotumab vedotin targets Tissue Factor (TF), a protein involved in tumor progression and angiogenesis that is overexpressed in cervical cancer and other solid tumors.[17][18][23]

| Pivotal Trial Data: Tisotumab Vedotin in Previously Treated Recurrent or Metastatic Cervical Cancer | |

| Metric | Value |

| Overall Response Rate (ORR) | 24%[18] |

| Complete Response (CR) Rate | 7% |

| Median Duration of Response | 8.3 months[18] |

| Most Common Adverse Events (≥25%) | |

| Ocular Adverse Reactions | 60%[18][24] |

| Fatigue | 57% |

| Nausea | 52% |

| Peripheral Neuropathy | 42%[18] |

| Alopecia | 39% |

| Epistaxis | 39% |

Quantitative In Vitro Cytotoxicity of MMAE

The high potency of MMAE is a cornerstone of the vedotin platform. Its cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line | Cancer Type | MMAE IC50 (nM) |

| SK-BR-3 | Breast Cancer | 3.27 ± 0.42[4] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37[4] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[11] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[11] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[11] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[11] |

| PC-3 | Prostate Cancer | ~2[25] |

| C4-2B | Prostate Cancer | ~2[25] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of vedotin-based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

-

Target cancer cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Vedotin-based ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.[17]

-

ADC Treatment: Prepare serial dilutions of the vedotin-based ADC and control antibody in culture medium. Remove the old medium from the cells and add the ADC dilutions. Incubate for a period determined by the cell doubling time (typically 72-120 hours).[26]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

dot digraph "In_Vitro_Cytotoxicity_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vitro Cytotoxicity Assay (MTT) Workflow"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="1. Seed Cells\nin 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="2. Incubate\nOvernight", fillcolor="#FBBC05", fontcolor="#202124"]; TreatADC [label="3. Treat with\nADC dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="4. Incubate\n(72-120h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="5. Add MTT\nReagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="6. Incubate\n(2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="7. Solubilize\nFormazan Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReadAbsorbance [label="8. Read Absorbance\n(570 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeData [label="9. Analyze Data\n(Calculate IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> TreatADC; TreatADC -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; AnalyzeData -> End; } .dot Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

-

Complete culture medium

-

Vedotin-based ADC and control ADC

-

96-well microplates

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Seeding: Seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.[3]

-

ADC Treatment: Treat the co-cultures and monocultures with the vedotin-based ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.[3]

-

Incubation: Incubate the plates for 72-120 hours.

-

Imaging and Analysis: Acquire images using a fluorescence microscope to visualize and count the number of viable GFP-expressing Ag- cells in the co-cultures compared to the Ag- monoculture control. A decrease in the number of viable Ag- cells in the co-culture indicates a bystander effect.[26]

Linker Stability Assay in Plasma

This assay assesses the stability of the ADC's linker in plasma to predict its in vivo stability and potential for premature payload release.

Materials:

-

Vedotin-based ADC

-

Human plasma

-

LC-MS (Liquid Chromatography-Mass Spectrometry) system

Protocol:

-

Incubation: Incubate the vedotin-based ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[20]

-

Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the free MMAE from the protein-bound ADC.[20]

-

LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of released, unconjugated MMAE.[7][20]

-

Data Analysis: Plot the concentration of free MMAE over time to determine the rate of linker cleavage and the stability of the ADC in plasma.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with MMAE or a vedotin-based ADC.

Materials:

-

Cancer cell line

-

MMAE or vedotin-based ADC

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with MMAE or the ADC for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.[27][28]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[29]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of MMAE-induced cell cycle arrest.

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis, in cells treated with a vedotin-based ADC.

Materials:

-

Cancer cell line

-

Vedotin-based ADC

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assay)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Cell Treatment and Lysis: Treat cells with the ADC to induce apoptosis. After treatment, lyse the cells to release intracellular contents, including active caspases.[10]

-

Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase-3 substrate and reaction buffer.[30]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate.[10]

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[10][30]

-

Data Analysis: The signal intensity is directly proportional to the caspase-3 activity. Compare the activity in treated cells to that in untreated controls to determine the fold-increase in caspase-3 activation.

dot digraph "Apoptosis_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="MMAE-Induced Apoptosis Signaling Pathway"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes MMAE [label="MMAE", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; MicrotubuleDisruption [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Stress [label="Prolonged Mitotic Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_Family [label="Bcl-2 Family\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];

// Edges MMAE -> MicrotubuleDisruption; MicrotubuleDisruption -> G2M_Arrest; G2M_Arrest -> Mitotic_Stress; Mitotic_Stress -> Bcl2_Family; Bcl2_Family -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase9 [label="Activation"]; Caspase9 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis [label="Cleavage of\nCellular Substrates"]; } .dot Caption: Simplified signaling pathway of MMAE-induced apoptosis.

Conclusion and Future Directions

The discovery and development of vedotin-based ADCs have marked a significant advancement in the field of targeted cancer therapy. The success of brentuximab vedotin, enfortumab vedotin, and tisotumab vedotin has validated the vedotin platform's core principles: a potent and well-characterized payload (MMAE), a stable and selectively cleavable linker, and the specificity of monoclonal antibodies.

Future research in this area is likely to focus on:

-

Novel Targets: Identifying new tumor-associated antigens to expand the applicability of vedotin-based ADCs to a broader range of cancers.

-

Combination Therapies: Exploring the synergistic effects of vedotin-based ADCs with other anticancer agents, such as immune checkpoint inhibitors.[24]

-

Overcoming Resistance: Investigating mechanisms of resistance to vedotin-based ADCs and developing strategies to overcome them.

-

Next-Generation Payloads and Linkers: Innovating beyond the current vedotin platform to develop ADCs with improved therapeutic indices.

This technical guide provides a solid foundation for understanding the science behind vedotin-based ADCs, from their fundamental components and mechanisms to their clinical application and the methodologies used for their evaluation. As our understanding of cancer biology deepens, the principles established by the vedotin platform will continue to inform the development of the next generation of "magic bullets" in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsbio.com [atsbio.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exposure‐safety and exposure‐efficacy analyses for tisotumab vedotin for patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. Tisotumab Vedotin Safety and Tolerability in Clinical Practice: Managing Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 20. benchchem.com [benchchem.com]

- 21. Safety and Efficacy of Brentuximab Vedotin in the Treatment of Classic Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FDA Approval Summary: Enfortumab Vedotin Plus Pembrolizumab for Locally Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. researchgate.net [researchgate.net]

- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cancer.wisc.edu [cancer.wisc.edu]

- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 30. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Bystander Effect of Membrane-Permeable MMAE Payloads

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bystander effect of antibody-drug conjugates (ADCs) is a critical mechanism for enhancing therapeutic efficacy, particularly in the context of heterogeneous tumor environments. This guide provides a comprehensive technical overview of the bystander effect mediated by the membrane-permeable payload, monomethyl auristatin E (MMAE). We delve into the molecular mechanisms, present detailed experimental protocols for its characterization, and provide a quantitative analysis of its cytotoxic effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working to optimize ADC design and efficacy.

Introduction: The Significance of the Bystander Effect

ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells by leveraging the specificity of monoclonal antibodies against tumor-associated antigens. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[1] However, solid tumors often exhibit heterogeneous antigen expression, meaning not all cancer cells within a tumor mass express the target antigen.[2] This heterogeneity can limit the efficacy of ADCs that rely solely on direct cell killing.

The "bystander effect" overcomes this limitation. It is the phenomenon whereby the cytotoxic payload, once released from the targeted antigen-positive (Ag+) cell, can diffuse into and kill adjacent, non-targeted antigen-negative (Ag-) cells.[3][4] This localized diffusion of the payload amplifies the ADC's therapeutic reach, enabling the eradication of a more significant portion of the tumor.[2] The membrane permeability of the payload is a key determinant of the bystander effect.[5][6]

The Central Role of MMAE's Membrane Permeability

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[7][8] A critical feature of MMAE that enables a powerful bystander effect is its high membrane permeability.[5][6] This characteristic is attributed to its more hydrophobic and neutral nature at physiological pH, which allows it to readily traverse cellular membranes.[5]

In contrast, other payloads like monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine, are more hydrophilic and significantly less membrane-permeable.[5][6] This fundamental difference in physicochemical properties dictates their distinct bystander killing capacities, with MMAF exhibiting minimal to no bystander effect as it remains largely trapped within the target cell.[5] The ability of MMAE to diffuse out of the target cell and into the tumor microenvironment is therefore a cornerstone of its therapeutic efficacy in heterogeneous tumors.[3]

Mechanism of Action: From Tubulin Inhibition to Apoptotic Cascade

The cytotoxic activity of MMAE, both in directly targeted and bystander cells, culminates in apoptosis. This process is initiated by the disruption of the microtubule network.

Microtubule Disruption and Cell Cycle Arrest

Upon entering a cell, MMAE binds to tubulin, the fundamental protein subunit of microtubules.[9] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule network.[9][10] The compromised microtubule dynamics halt the cell cycle in the G2/M phase, a critical checkpoint for cell division.[9][11] Prolonged G2/M arrest is a potent trigger for apoptosis.[11]

Induction of the Intrinsic Apoptotic Pathway

The cell cycle arrest induced by MMAE primarily activates the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members.[12][13] The disruption of the microtubule network leads to cellular stress that shifts the balance in favor of the pro-apoptotic Bcl-2 proteins.

This leads to the activation and oligomerization of Bax and Bak, which form pores in the outer mitochondrial membrane.[14] This mitochondrial outer membrane permeabilization (MOMP) is a point of no return in the apoptotic process, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[15]

Caspase Cascade Activation

A key molecule released from the mitochondria is cytochrome c.[15] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome.[2] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[2] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[2][16]

These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[17][18] The cleavage of these substrates leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and ultimately, cell death.[17]

Caption: MMAE-Induced Apoptotic Signaling Pathway.

Quantitative Data on MMAE-Mediated Cytotoxicity